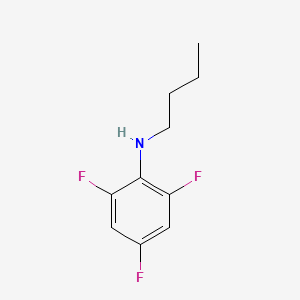

N-butyl-2,4,6-trifluoroaniline

Description

Significance of Fluorinated Aniline (B41778) Derivatives in Chemical Science

Fluorinated aniline derivatives are a cornerstone in modern chemical science, serving as versatile intermediates in the synthesis of a wide array of functional molecules. ontosight.ai The strategic incorporation of fluorine atoms into the aniline backbone dramatically alters the compound's electronic properties, lipophilicity, metabolic stability, and bioavailability. chimia.ch This makes them highly valuable in the development of pharmaceuticals, agrochemicals, and advanced materials. ontosight.ai

For instance, compounds like 4-fluoroaniline (B128567) are key precursors in the manufacturing of numerous dyes and approximately 30% of all fluorinated pharmaceutical compounds. ontosight.ai The presence of fluorine can enhance the potency and stability of a drug molecule. chimia.ch This success is largely attributed to the unique properties fluorine imparts, which can lead to improved intrinsic activity and better pharmacokinetic profiles. chimia.ch Research has shown that fluorinated anilines are used as coupling components in oxidative chromogenic reactions and as building blocks for complex molecules with specific biological targets. ontosight.aigoogle.com

Contextualizing N-butyl-2,4,6-trifluoroaniline within Polyfluoroaromatic Chemistry

Polyfluoroaromatic compounds are organic molecules that contain multiple fluorine atoms attached to an aromatic ring. This compound belongs to this class, with its chemistry fundamentally influenced by the trifluorinated benzene (B151609) ring. The parent compound, 2,4,6-trifluoroaniline (B1293507), is a well-established building block in organic synthesis. sigmaaldrich.comsigmaaldrich.com It is used to create more complex structures such as 3-nitro-2,4,6-trifluoroacetanilide and various substituted ureas and pyridinones. sigmaaldrich.comfishersci.fi

Table 1: Physicochemical Properties of 2,4,6-Trifluoroaniline

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄F₃N |

| Molecular Weight | 147.10 g/mol |

| Melting Point | 33-37 °C |

| Boiling Point | 57 °C at 22 mmHg |

| Appearance | Solid |

| CAS Number | 363-81-5 |

This data is for the parent compound, 2,4,6-trifluoroaniline, as it is the foundational structure for this compound. sigmaaldrich.comnih.govsigmaaldrich.com

Academic Research Landscape and Emerging Trends in this compound Studies

While direct academic literature focusing exclusively on this compound is sparse, the research trends for its parent compound, 2,4,6-trifluoroaniline, provide insight into its potential areas of study. Research on 2,4,6-trifluoroaniline demonstrates its utility in synthesizing inhibitors of p38 kinase and acyl-CoA:cholesterol acyltransferase (ACAT), indicating its importance in medicinal chemistry. sigmaaldrich.com

Emerging trends in the broader field of fluorinated compounds point towards their increasing application in life sciences and materials science. chimia.ch The investigation of N-alkylated fluoroanilines is a logical progression, as researchers aim to fine-tune molecular properties for specific applications. Studies involving this compound would likely focus on how the butyl group affects biological activity, solubility in organic media, and performance in polymer or dye synthesis. The market for related compounds, such as 2,4,5-trifluoroaniline (B1295084), is projected to grow, suggesting an increasing industrial and academic interest in specialized fluorinated intermediates. aporesearch.com Future research will likely explore the synthesis of novel derivatives from this compound and evaluate their utility as precursors for new pharmaceuticals, liquid crystals, or other advanced materials.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4,6-trifluoroaniline |

| 4-fluoroaniline |

| 3-nitro-2,4,6-trifluoroacetanilide |

| N-butyl-2,6-dinitro-4-(trifluoromethyl)aniline |

Structure

3D Structure

Properties

Molecular Formula |

C10H12F3N |

|---|---|

Molecular Weight |

203.20 g/mol |

IUPAC Name |

N-butyl-2,4,6-trifluoroaniline |

InChI |

InChI=1S/C10H12F3N/c1-2-3-4-14-10-8(12)5-7(11)6-9(10)13/h5-6,14H,2-4H2,1H3 |

InChI Key |

OXAMGDZUEYBESO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=C(C=C(C=C1F)F)F |

Origin of Product |

United States |

Synthetic Methodologies for N Butyl 2,4,6 Trifluoroaniline and Analogous Structures

Direct N-Alkylation Strategies for N-butyl-2,4,6-trifluoroaniline

Direct N-alkylation of 2,4,6-trifluoroaniline (B1293507) presents a straightforward approach to synthesizing the target compound. sigmaaldrich.comsigmaaldrich.com This method typically involves the reaction of 2,4,6-trifluoroaniline with a butyl-containing electrophile, such as a butyl halide (e.g., butyl bromide or butyl iodide), in the presence of a base. The base is crucial for deprotonating the aniline (B41778) nitrogen, thereby increasing its nucleophilicity and facilitating the substitution reaction.

Transition-metal-catalyzed N-alkylation reactions, particularly those employing the "borrowing hydrogen" strategy, offer an alternative and efficient pathway. rsc.orgrsc.org This method allows for the direct use of alcohols as alkylating agents. rsc.orgrsc.org For instance, a ruthenium complex can catalyze the N-alkylation of anilines with primary alcohols. rsc.orgrsc.org While a variety of aniline derivatives can be successfully alkylated using this method, anilines with electron-withdrawing groups have shown lower reactivity. rsc.org It is important to note that under certain conditions, aliphatic amines like n-butylamine may not undergo alkylation. rsc.org

| Aniline Derivative | Alkylating Agent | Catalyst/Conditions | Product | Yield |

|---|---|---|---|---|

| Aniline | Primary carbohydrate alcohol | [RuCl2(p-cymene)]2, L1, K2CO3, p-xylene, 140 °C | N-alkylated aminosugar | High |

| Anilines with electron-donating groups | Primary carbohydrate alcohol | [RuCl2(p-cymene)]2, L1, K2CO3, p-xylene, 140 °C | Corresponding aminosugars | 18-97% |

| Anilines with electron-withdrawing groups | Primary carbohydrate alcohol | [RuCl2(p-cymene)]2, L1, K2CO3, p-xylene, 140 °C | Corresponding aminosugars | Low reactivity |

| 3,4,5-trifluoroaniline | Primary carbohydrate alcohol | [RuCl2(p-cymene)]2, L1, K2CO3, p-xylene, 140 °C | Corresponding aminosugar | Modest |

Synthesis via Aromatic Fluorination Approaches on Anilines

Electrophilic Fluorination Protocols for Anilines

Electrophilic fluorination offers a method for introducing fluorine atoms onto an aromatic ring. wikipedia.orgsigmaaldrich.com This process involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source. wikipedia.org While elemental fluorine can be used, reagents containing a nitrogen-fluorine (N-F) bond are more commonly employed due to their stability and safety. wikipedia.orgorganicreactions.org Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor. wikipedia.org

The reactivity of these N-F reagents can be influenced by the electron-withdrawing groups attached to the nitrogen atom. wikipedia.org For instance, N-fluorosulfonimides are effective fluorinating agents. wikipedia.org The mechanism of electrophilic fluorination is still a subject of debate, with possibilities including an SN2 or a single-electron transfer (SET) process. wikipedia.org

Nucleophilic Fluorination of Anilides and Precursors

Nucleophilic aromatic substitution (SNAr) is another key strategy for synthesizing fluorinated anilines. This approach often starts with a polychlorinated aromatic compound, which is then subjected to halogen exchange (HALEX) reaction using a fluoride (B91410) source, such as potassium fluoride. google.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. google.com The presence of a phase-transfer catalyst, such as tetraphenylphosphonium (B101447) bromide, can facilitate the reaction. google.com

For example, 2,2′,4,4′,6,6′-hexachloroazobenzene can be converted to 2,2′,4,4′,6,6′-hexafluoroazobenzene through nucleophilic fluorination with potassium fluoride in sulfolane. google.com The resulting hexafluoroazobenzene can then be reduced to 2,4,6-trifluoroaniline using reagents like ammonium (B1175870) formate (B1220265) and zinc powder. google.com

Reductive Amination Routes to this compound from Nitro Precursors

Reductive amination provides a versatile method for the synthesis of this compound starting from a nitroaromatic precursor. This process typically involves two main steps: the reduction of a nitro group to an amine and the subsequent N-alkylation. Commercially available 2,4,6-trifluoronitrobenzene serves as a suitable starting material. ossila.comlookchem.com

The nitro group can be reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst. smolecule.com This reduction yields 2,4,6-trifluoroaniline. ossila.com The subsequent step involves the N-alkylation of the newly formed aniline with a butyl-containing compound.

Alternatively, the synthesis can proceed through a one-pot reaction. For instance, the reaction of an amine with a carbonyl compound (like butyraldehyde) in the presence of a reducing agent can directly lead to the N-alkylated product.

Cross-Coupling Reactions in the Synthesis of this compound Scaffolds

Palladium-Catalyzed C-N Cross-Coupling Methods

Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the synthesis of aromatic amines. publish.csiro.au This method allows for the coupling of aryl halides or triflates with a wide range of primary and secondary amines, including electron-deficient and heterocyclic amines. publish.csiro.au

In the context of synthesizing this compound analogs, this reaction would involve coupling an appropriately substituted aryl halide with N-butylaniline or coupling an aryl halide with 2,4,6-trifluoroaniline followed by butylation. The choice of palladium catalyst and ligand is critical for the success of the reaction. A common catalytic system involves tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3) and a bulky, electron-rich phosphine (B1218219) ligand such as 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos). publish.csiro.aunih.gov The reaction is typically carried out in the presence of a base, such as sodium tert-butoxide or potassium tert-butoxide. publish.csiro.au

For instance, the coupling of aryl chlorides with aniline derivatives has been successfully achieved using the Pd2(dba)3/XPhos system. publish.csiro.au This methodology has been applied to the synthesis of complex molecules containing the (2,4,6-trifluorophenyl)amino moiety. publish.csiro.au

| Aryl Halide | Amine | Catalyst/Ligand | Base | Product | Yield |

|---|---|---|---|---|---|

| Aryl chloride | Aniline derivatives | Pd2(dba)3 / XPhos | Potassium tert-butoxide | Coupled aniline derivative | - |

| 2-Benzyl-1-chloro-4-cyanobenzo wikipedia.orgimidazo[1,2-a]pyridine-3-yl)methyl)-3-methylbenzo wikipedia.orgimidazo[1,2-a]pyridine-4-carbonitrile | 2,4,6-trifluoroaniline | - | Potassium tert-butoxide | 2-Benzyl-3-methyl-1-((2,4,6-trifluorophenyl)amino)benzo wikipedia.orgimidazo[1,2-a]pyridine-4-carbonitrile | 34% |

Ullmann-Type Amination Approaches

The Ullmann reaction and its modern variants represent a cornerstone in the synthesis of N-aryl amines. This copper-catalyzed nucleophilic aromatic substitution is a viable method for creating the C-N bond between an n-butylamine moiety and a trifluorinated aryl group. organic-chemistry.org The classic Ullmann condensation involves the reaction of an aryl halide with an amine at high temperatures, often with a stoichiometric amount of copper. organic-chemistry.orgnih.gov However, contemporary Ullmann-type reactions employ catalytic amounts of a copper(I) source, along with specific ligands and a base, allowing the reaction to proceed under much milder conditions. nih.govhynu.cn

For the synthesis of this compound, a suitable starting material would be a 2,4,6-trifluoro-substituted benzene (B151609) with a good leaving group, such as bromine or iodine (e.g., 1-bromo-2,4,6-trifluorobenzene). This would be reacted with n-butylamine in the presence of a copper(I) catalyst, a ligand, and a base. Ligands are crucial as they stabilize the copper catalyst and facilitate the reaction. hynu.cn Various bidentate ligands, such as diamines and amino acids, have been shown to be effective. researchgate.net The choice of base is also critical, with common options including potassium carbonate for aliphatic amines. nih.govfrontiersin.org Deep eutectic solvents (DES) have emerged as environmentally friendly media for these reactions, sometimes eliminating the need for additional ligands. nih.govfrontiersin.org

Table 1: Typical Reaction Components for Ullmann-Type Amination

| Component | Examples | Role |

|---|---|---|

| Aryl Halide | 1-Bromo-2,4,6-trifluorobenzene, 1-Iodo-2,4,6-trifluorobenzene | Aromatic substrate |

| Amine | n-Butylamine | Nucleophile |

| Copper Catalyst | Copper(I) iodide (CuI), Copper(I) oxide (Cu₂O) | Facilitates C-N bond formation |

| Ligand | N,N'-Dimethylethylenediamine (DMEDA), L-Proline, 2-Aminopyridine 1-oxides | Stabilizes catalyst, enhances reactivity |

| Base | Potassium carbonate (K₂CO₃), Potassium phosphate (B84403) (K₃PO₄), Sodium tert-butoxide (NaOtBu) | Activates the amine nucleophile |

| Solvent | Dimethyl sulfoxide (DMSO), Dioxane, Deep Eutectic Solvents (e.g., Choline Chloride/Glycerol) | Reaction medium |

Transition-Metal-Free C-N Cross-Coupling Strategies

While transition-metal catalysis is powerful, methods that avoid metals are gaining traction due to lower costs and reduced metal contamination in products. For electron-deficient aromatic systems like trifluorobenzene, transition-metal-free C-N bond formation can be achieved through nucleophilic aromatic substitution (SNAr). nih.govnih.gov The high electronegativity of the fluorine atoms activates the aromatic ring towards attack by nucleophiles like n-butylamine. nih.gov

The reaction typically proceeds by the addition of the amine to the fluoroaromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of a fluoride ion. This process is often facilitated by a base, such as potassium tert-butoxide or potassium carbonate, in a polar aprotic solvent like DMF or DMSO. researchgate.net The high degree of fluorine substitution in a substrate like 1,2,3,5-tetrafluorobenzene (B1583067) or hexafluorobenzene (B1203771) makes the SNAr reaction particularly efficient, with substitution occurring preferentially at the para-position to an existing substituent. nih.gov

Another emerging transition-metal-free strategy involves the use of silylboronate reagents. This method enables the cross-coupling of organic fluorides with amines at room temperature, mediated by the cooperation of a silylboronate and a base like potassium tert-butoxide. dntb.gov.ua This approach selectively activates the C-F bond for amination. dntb.gov.ua

Table 2: Key Features of Transition-Metal-Free C-N Coupling Strategies

| Strategy | Key Reagents | Mechanism | Advantages |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Polyfluoroarene, Amine, Base (e.g., K₃PO₄, K₂CO₃), Solvent (e.g., DMF, MeCN) | Addition-Elimination | Avoids transition metals, utilizes inherent reactivity of polyfluoroarenes. nih.govresearchgate.net |

| Silylboronate-Mediated Coupling | Organic Fluoride, Amine, Silylboronate (e.g., Et₃SiBpin), Base (KOtBu) | Silylboronate-assisted C-F activation | Mild, room-temperature conditions; avoids harsh thermal requirements. dntb.gov.ua |

Domino and Multicomponent Reaction Sequences for Functionalized Fluoroanilines

A recently developed domino approach allows for the simultaneous construction of a benzene ring and the installation of both amine and fluorine groups under metal-free conditions. researchgate.net This four-step domino process starts from simple acyclic compounds to generate functionalized ortho-fluoroanilines with high atom economy and yields up to 80%. researchgate.net Such a strategy could be adapted to produce a variety of functionalized fluoroaniline (B8554772) cores.

Multicomponent reactions, where three or more reactants combine in a single step, are also powerful tools. frontiersin.orgnih.gov For instance, the Doebner reaction, a variation of the Doebner-von Miller reaction, can synthesize quinoline-4-carboxylic acids from anilines, an aldehyde, and pyruvic acid. nih.gov By using a fluoroaniline like 4-fluoroaniline (B128567), functionalized quinolines can be produced. nih.gov While not directly yielding this compound, these MCRs can generate complex scaffolds containing the fluoroaniline motif, which can be further modified. Other notable MCRs include the Ugi and Passerini reactions, which are based on isocyanide chemistry and can incorporate an amine component to build complex amide structures. wiley.comnih.gov

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical processes that are environmentally benign. This includes using less hazardous substances, employing renewable feedstocks, and designing energy-efficient processes.

Mechanochemical Synthesis of Fluorinated Imines from Anilines

Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, offers a significant green advantage by often proceeding in the absence of solvents. The synthesis of fluorinated imines, which are precursors to secondary amines like this compound, has been successfully achieved through this method.

The reaction involves the manual or mechanical grinding of an aniline derivative with an aldehyde. For example, grinding 2,4,6-trifluoroaniline with butanal could produce the corresponding N-butylidene-2,4,6-trifluoroaniline. This solvent-free approach is characterized by very short reaction times (often minutes) and high yields. academie-sciences.fr The resulting imine can then be reduced to the target this compound in a subsequent step using standard reducing agents. This two-step, one-pot potential process minimizes solvent waste, contributing to a greener synthetic route.

Table 3: Mechanochemical Imine Synthesis

| Feature | Description |

|---|---|

| Reactants | Aniline (e.g., 2,4,6-trifluoroaniline), Aldehyde (e.g., butanal) |

| Method | Manual grinding (mortar and pestle) or ball-milling |

| Conditions | Solvent-free, room temperature |

| Advantages | Rapid reaction times, high yields, minimal waste, operational simplicity |

| Intermediate | Fluorinated Imine |

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, where reactions are run in a continuously flowing stream through a reactor, provides numerous advantages over traditional batch processing. These include superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and potential for automation and scalability.

The synthesis of fluoroaromatic compounds and their derivatives is well-suited to flow chemistry. For example, diazotization reactions, which are often used to introduce functional groups onto an aromatic ring and can involve thermally unstable intermediates, are significantly safer and more efficient in a flow system. researchgate.net A continuous microflow process for the Gattermann reaction to produce 2,4,5-trifluorobromobenzene from 2,4,5-trifluoroaniline (B1295084) has been reported, demonstrating the feasibility of handling fluorinated anilines and their diazonium salts in flow. researchgate.net This brominated product could then be used in a subsequent flow reactor for amination with n-butylamine. The precise control over temperature, pressure, and reaction time in a flow reactor can lead to higher yields and purities for C-N coupling reactions.

Derivatization Strategies from 2,4,6-Trifluoroaniline for N-butyl Analogues

The most direct route to this compound involves the derivatization of the commercially available starting material, 2,4,6-trifluoroaniline. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This can be achieved through two primary and well-established synthetic methods: direct N-alkylation and reductive amination.

Direct N-Alkylation: This method involves the reaction of 2,4,6-trifluoroaniline with an alkylating agent, such as an n-butyl halide (e.g., n-butyl bromide or n-butyl iodide), in the presence of a base. rsc.org The base is required to deprotonate the aniline nitrogen, increasing its nucleophilicity to attack the alkyl halide in an SN2 reaction. A challenge with this method can be overalkylation, leading to the formation of the tertiary amine, although this is less common with primary amines. The use of deep eutectic solvents has been explored as a green medium for such alkylations. chemrxiv.org

Reductive Amination: This is a two-step, one-pot process that is often preferred due to its high selectivity for producing secondary amines. First, 2,4,6-trifluoroaniline is condensed with butanal (butyraldehyde) to form an intermediate N-butylidene-2,4,6-trifluoroaniline (an imine or Schiff base). This imine is formed in situ and is not typically isolated. In the second step, a reducing agent is added to selectively reduce the C=N double bond to a C-N single bond. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. This method is highly efficient and generally provides excellent yields of the desired secondary amine with minimal side products.

Table 4: Comparison of Derivatization Strategies for 2,4,6-Trifluoroaniline

| Method | Reagents | Key Intermediate | Advantages | Potential Issues |

|---|---|---|---|---|

| Direct N-Alkylation | n-Butyl halide (e.g., n-butyl bromide), Base (e.g., K₂CO₃) | None | Single step, simple reagents | Risk of overalkylation, may require harsher conditions |

| Reductive Amination | Butanal, Reducing Agent (e.g., NaBH₄) | Imine | High selectivity for secondary amine, mild conditions, often one-pot | Two-step process (condensation then reduction) |

Mechanistic Investigations of Reactions Involving N Butyl 2,4,6 Trifluoroaniline

Electrophilic Aromatic Substitution (EAS) on Polyfluorinated Anilines

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. The reaction's facility and regioselectivity are profoundly influenced by the substituents present on the aromatic ring. In N-butyl-2,4,6-trifluoroaniline, the amino group and the fluorine atoms exert opposing electronic effects, leading to a complex reactivity profile.

Regioselectivity and Electronic Effects of Fluorine and N-Butyl Groups on EAS

The regiochemical outcome of EAS reactions on a substituted benzene (B151609) ring is determined by the electronic properties of the existing substituents. Substituents are broadly classified as activating or deactivating, and as ortho-, para-, or meta-directing. Activating groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. Conversely, deactivating groups withdraw electron density, slowing down the reaction.

In the case of this compound, we have two competing influences:

The N-butylamino group (-NHC₄H₉): The nitrogen atom possesses a lone pair of electrons that can be donated into the benzene ring through resonance. This effect, known as a +M (mesomeric) effect, is strongly activating and directs incoming electrophiles to the ortho and para positions. The N-butyl group itself is a weak electron-donating group through induction (+I effect).

Fluorine atoms (-F): Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards EAS. However, like other halogens, fluorine also has lone pairs that can be donated via resonance (+M effect). For fluorine, the inductive and mesomeric effects are of comparable magnitude but opposing in direction. While halogens are generally considered deactivating groups, they are ortho-, para-directing because the resonance donation stabilizes the arenium ion intermediate when the electrophile attacks at these positions.

In this compound, the fluorine atoms occupy both ortho positions (2 and 6) and the para position (4) relative to the N-butylamino group. This substitution pattern means that the positions typically activated by the amino group are blocked by fluorine atoms. Therefore, any EAS reaction would have to occur at the meta positions (3 and 5) relative to the amino group, which are typically less favored.

Influence of Reaction Conditions on EAS Pathways

The conditions under which an electrophilic aromatic substitution is carried out can significantly influence the reaction pathway and the distribution of products. Factors such as the nature of the electrophile, the solvent, the temperature, and the presence of a catalyst all play a crucial role.

For highly deactivated substrates like polyfluorinated anilines, forcing conditions are often necessary to achieve any substitution. This might include the use of strong electrophiles and potent Lewis acid catalysts. However, such conditions can also lead to side reactions. For instance, in strongly acidic media, the amino group can be protonated to form an anilinium ion (-NH₂⁺C₄H₉). This protonated group is strongly deactivating and a meta-director. In the case of this compound, protonation would further decrease the nucleophilicity of the ring, making substitution even more difficult.

The choice of solvent can also be critical. Polar aprotic solvents can enhance the reactivity of certain electrophiles. Temperature is another key variable; higher temperatures can overcome the activation energy barrier for the reaction but may also decrease selectivity and lead to decomposition of the starting material or products. While no specific data tables for the influence of reaction conditions on the EAS of this compound are available, the general principles of EAS on deactivated systems suggest that achieving selective substitution would be a significant synthetic challenge.

Nucleophilic Aromatic Substitution (SNAr) in this compound Systems

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. In contrast to EAS, SNAr is facilitated by the presence of strong electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate (a Meisenheimer complex). Polyfluorinated aromatic compounds are particularly well-suited for SNAr reactions, as fluorine is a good leaving group in this context when the ring is sufficiently activated.

Displacement of Fluorine Atoms via SNAr

The three fluorine atoms in this compound strongly activate the ring towards nucleophilic attack. The fluorine atoms at the ortho and para positions relative to each other are particularly susceptible to displacement. The reaction generally proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

The presence of the N-butylamino group, an electron-donating group, would generally be expected to disfavor SNAr. However, the cumulative electron-withdrawing effect of the three fluorine atoms is substantial enough to render the ring sufficiently electrophilic for nucleophilic attack. A patent for the synthesis of pyrrolo[2,3-d]pyrimidine-4-yl and purin-6-yl urea (B33335) compounds describes a procedure where 2,4,6-trifluoroaniline (B1293507) is first deprotonated with sodium hydride in DMSO, and the resulting anion is then reacted with a substituted purine (B94841) derivative in an SNAr reaction at 90 °C. sigmaaldrich.com This demonstrates the feasibility of using polyfluoroanilines as nucleophiles in SNAr reactions where the amino group attacks an electrophilic center.

Metal-Mediated SNAr Mechanisms

Transition metals can be employed to mediate or catalyze SNAr reactions, often allowing for transformations that are difficult to achieve under classical conditions. These metals can function in several ways, such as activating the aromatic ring by coordination, or facilitating the reaction through oxidative addition/reductive elimination cycles.

For instance, titanium reagents have been shown to mediate the defluoroamination of ortho-fluoroanilines. A study on the reaction of various fluorinated anilines with stoichiometric amounts of Ti(NMe₂)₄ in mesitylene (B46885) at 120 °C resulted in the displacement of an ortho-fluorine atom with a dimethylamino group. vt.edu The reactivity was observed to increase with a higher degree of fluorination on the aniline (B41778) ring, consistent with the principles of SNAr. The proposed mechanism involves the coordination of the titanium to the amino group, which then directs the intramolecular delivery of a dimethylamido ligand to the ortho position, displacing a fluorine atom. vt.edu

The following table, adapted from a doctoral thesis by Sarita Elizabeth Hough, summarizes the results of the reaction of various fluoroanilines with Ti(NMe₂)₄, illustrating the displacement of an ortho-fluorine. vt.edu Although this compound was not specifically tested, the data for 2,3,6-trifluoroaniline (B1297533) (entry 5) provides a close model for its expected reactivity.

| Entry | Substrate | Time (h) | Product Yield by 19F NMR (%) | Unreacted Substrate (%) |

|---|---|---|---|---|

| 1 | 2,3-difluoroaniline | 20 | 8 | 86 |

| 2 | 2,4-difluoroaniline | 23 | 92 | <5 |

| 3 | 2,5-difluoroaniline | 23 | 31 | 60 |

| 4 | 2,6-difluoroaniline | 23 | 3 | 96 |

| 5 | 2,3,6-trifluoroaniline | 23 | 83a | 13 |

| 6 | 2,3,4-trifluoroaniline | 23 | 95 | <5 |

| 7 | 2,4,5-trifluoroaniline (B1295084) | 18 | 83 | <5 |

| 8 | 2,3,4,6-tetrafluoroaniline | 23 | 14b | 88 |

| 9 | 2,3,4,5,6-pentafluoroaniline | 18 | 68 | <5 |

a Product is a 7:1 mixture of 2-dimethylamino-3,6-difluoroaniline and 2,3-difluoro-6-dimethylaminoaniline. vt.edu

bvt.eduIntramolecular SNAr Cyclizations in Heterocycle Synthesis

Intramolecular SNAr reactions are a powerful tool for the synthesis of heterocyclic compounds. If a nucleophilic group is tethered to the polyfluoroaromatic ring by a suitable linker, it can attack one of the activated positions to form a new ring. The feasibility of such cyclizations depends on the nature of the nucleophile, the length and flexibility of the tether, and the activation of the aromatic ring.

While there are no specific examples in the searched literature detailing intramolecular SNAr cyclizations starting directly from this compound, the principles can be inferred from related systems. For instance, anilides derived from 2-fluoroanilines can undergo intramolecular cyclization to form benzo[d]oxazoles. In these reactions, deprotonation of the amide nitrogen creates an oxygen-centered nucleophile (the enolate) which then attacks the ortho-fluoro-substituted carbon to displace the fluorine and form the oxazole (B20620) ring. libretexts.org The efficiency of these cyclizations is highly dependent on the electronic activation of the aromatic ring. libretexts.org

For a derivative of this compound to undergo a similar intramolecular cyclization, a nucleophilic center would need to be introduced into the N-butyl chain. The reaction would then involve the attack of this nucleophile onto one of the fluorine-substituted carbons of the aniline ring. The high degree of activation provided by the three fluorine atoms would likely facilitate such a cyclization, provided the tether allows for a favorable ring size (typically 5- or 6-membered rings). The regioselectivity of the cyclization would be influenced by which fluorine (at C2 or C4) is more readily displaced and the geometric constraints of the transition state.

Oxidative and Dimerization Reaction Mechanisms of Fluoroanilines

The oxidation of fluoroanilines can lead to the formation of various products, including quinoneimines, azobenzenes, and phenazines. nih.govcdnsciencepub.com The specific outcome of the reaction is influenced by the reaction conditions and the substitution pattern of the fluoroaniline (B8554772).

Electrochemical Oxidation Pathways

The electrochemical oxidation of anilines, including fluoro-substituted derivatives, has been a subject of extensive research as it offers a clean alternative to chemical oxidation methods. mdpi.com The general mechanism for the electrochemical oxidation of simple aliphatic amines is independent of the number of organic substituents on the nitrogen atom. mdpi.com The process typically involves the initial formation of a cation radical, which can then undergo further reactions. researchgate.net

For fluoroanilines, the electrochemical process is significantly affected by the substituents on the aniline molecule. nih.gov The oxidation of aniline derivatives can lead to the formation of oligomers, which can be linear, branched, or polycyclic. mdpi.com The specific oligomers formed depend on the reaction conditions, such as the pH of the solution. mdpi.com For instance, at a pH of 7, the electrochemical oxidation of aniline can produce phenazine-like oligomers. mdpi.com

The initial step in the electrochemical oxidation of anilines is the removal of an electron from the nitrogen atom's lone pair, forming a radical cation. mdpi.com This radical cation can then undergo several possible reaction pathways, including:

Dimerization: Two radical cations can couple to form a dimer, which can then be further oxidized. This is a common pathway leading to the formation of azobenzenes. researchgate.net

Reaction with Nucleophiles: The radical cation can react with nucleophiles present in the reaction medium.

Deprotonation: The radical cation can lose a proton to form a neutral radical, which can then be further oxidized.

The potential at which oxidation occurs is influenced by the substituents on the aromatic ring. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups increase the oxidation potential. mdpi.comnih.gov

Influence of Substituents on Oxidative Reactivity

Substituents on the aniline ring play a crucial role in determining the course and rate of oxidative reactions. The electronic and steric effects of these substituents can influence the stability of intermediates and transition states, thereby directing the reaction towards specific products.

Fluorine Substituents: Fluorine atoms are strongly electron-withdrawing through the inductive effect, which deactivates the aromatic ring towards electrophilic attack but can enhance its susceptibility to oxidative coupling. The presence of multiple fluorine substituents, as in 2,4,6-trifluoroaniline, is expected to increase the oxidation potential of the molecule. The reactivity of fluorinated anilines increases with a greater number of fluoro-substituents. nih.gov

N-Alkyl Substituents: The N-butyl group in this compound is an electron-donating group. This electronic effect can influence the electron density on the nitrogen atom and the aromatic ring. In the context of oxidation, the N-alkyl group can affect the stability of the initially formed radical cation.

The interplay between the electron-withdrawing fluorine atoms and the electron-donating N-butyl group in this compound creates a unique electronic environment that influences its oxidative reactivity.

Studies on the oxidative dimerization of anilines to form azobenzenes have shown that the reaction tolerates both electron-withdrawing and alkyl substituents in the para position. researchgate.net Some oxidative dimerization reactions are catalyzed by acids. rsc.org

Reaction Kinetics and Thermodynamics in this compound Transformations

Detailed kinetic and thermodynamic data specifically for reactions involving this compound are not extensively available in the public domain. However, general principles of reaction kinetics and thermodynamics of substituted anilines can be applied.

The kinetics of reactions involving fluoroaromatic compounds, such as the reaction between 2,4,6-trinitrofluorobenzene and alcohols, have been studied. rsc.org These studies have revealed that the reaction rates can be influenced by the concentration of the reactants in a non-linear fashion, suggesting complex reaction mechanisms that may involve pre-equilibria. rsc.org

The thermodynamics of halogenated anilines have been investigated through experimental methods like rotating-bomb calorimetry and Calvet microcalorimetry to determine standard molar enthalpies of formation and sublimation. researchgate.net Such data is crucial for understanding the stability of these compounds and the energy changes associated with their reactions. researchgate.net

| Property | Value | Source |

| Melting Point | 33-37 °C | lookchem.com |

| Boiling Point | 151.7 °C at 760 mmHg | lookchem.com |

| Flash Point | 57.8 °C | lookchem.com |

| pKa | 1.87±0.10 (Predicted) | lookchem.com |

| Density | 1.409 g/cm³ | lookchem.com |

This table presents selected physicochemical properties of 2,4,6-trifluoroaniline, which serves as the parent amine for the title compound.

Role of N-butyl Substituent in Directing Reaction Selectivity and Reactivity

The N-butyl substituent in this compound has a significant impact on the molecule's reactivity and the selectivity of its reactions.

Steric Effects: The butyl group is sterically demanding. This steric bulk can hinder the approach of reagents to the amino group and the ortho positions of the aromatic ring. This can lead to regioselective reactions, favoring attack at less hindered positions. In the case of this compound, the ortho positions are already substituted with fluorine atoms, further increasing steric hindrance around the amino group.

Electronic Effects: As an alkyl group, the N-butyl substituent is electron-donating through an inductive effect. This increases the electron density on the nitrogen atom, potentially making it more nucleophilic and more susceptible to oxidation compared to the unsubstituted aniline. However, this effect is counteracted by the strong electron-withdrawing nature of the three fluorine atoms on the ring.

In nucleophilic aromatic substitution reactions, the nature of the nucleophile and the substituents on the aromatic ring determine which group is displaced. For instance, in reactions of chloronitrobenzenes with amines, the selectivity of displacement (chloro vs. nitro group) depends on the basicity of the amine. cdnsciencepub.com While aniline selectively displaces the nitro group, more basic amines like n-butylamine can lead to competitive displacement of both groups. cdnsciencepub.com

The N-butyl group can also influence the regioselectivity of reactions on the aromatic ring. For example, in the nitration of N-alkyl anilines using tert-butyl nitrite (B80452), the reaction proceeds with high regioselectivity. researchgate.netresearchgate.net

Computational and Theoretical Chemistry Studies on N Butyl 2,4,6 Trifluoroaniline

Density Functional Theory (DFT) Calculations and Validation

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used for its balance of accuracy and computational cost.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This involves geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For a flexible molecule like N-butyl-2,4,6-trifluoroaniline, which has a butyl chain, a conformational analysis would be necessary. This involves exploring different spatial arrangements (conformers) of the butyl group relative to the aniline (B41778) ring to identify the global minimum energy structure. The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Analysis and Potential Energy Distribution (PED)

Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation predicts the infrared and Raman spectra of the molecule. The results are not only crucial for identifying the compound but also for confirming that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies). A Potential Energy Distribution (PED) analysis would then be used to assign the calculated vibrational frequencies to specific molecular motions, such as C-H stretching, N-H bending, or C-F vibrations.

Electronic Structure Theory and Molecular Orbital Analysis

This area of study provides deep insights into the electronic properties and reactivity of the molecule.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate regions of different electrostatic potential. Red areas typically represent regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. This map is invaluable for predicting sites of intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within the molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density between filled and unfilled orbitals. This analysis can quantify the stability arising from these interactions and provide a deeper understanding of the bonding within the molecule, such as the interactions between the lone pair of the nitrogen atom and the aromatic ring.

While the principles of these computational methods are well-established, their specific application to this compound to generate the required detailed findings and data tables is contingent on dedicated research that does not appear to be currently available.

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical descriptors derived from theoretical calculations are crucial for predicting the reactivity and stability of molecules. For halogenated anilines, including 2,4,6-trifluoroaniline (B1293507) (a closely related parent compound to this compound), Density Functional Theory (DFT) is a commonly employed method to calculate these properties. researchgate.net

Studies on 2,4,6-trifluoroaniline (FA) have utilized DFT to investigate its electronic properties. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For instance, theoretical calculations on the adsorption of 2,4,6-trifluoroaniline onto various nanoclusters have shown significant changes in these chemical descriptors. researchgate.net Upon adsorption, the energy gap values of the nanocluster-aniline complexes are typically lowered, suggesting an increase in the conductivity and reactivity of the system. researchgate.net The blue area around the NH2 group in molecular electrostatic potential (MEP) maps indicates sites prone to electrophilic attack, which is useful for predicting interactions. researchgate.net

These computational approaches provide a framework for understanding how the electronic structure of this compound, influenced by the butyl group and fluorine atoms, dictates its chemical behavior. The electron-withdrawing nature of the fluorine atoms significantly influences the electron density distribution across the aromatic ring and the amino group, affecting properties like acidity, basicity, and susceptibility to electrophilic or nucleophilic attack. acs.org

Table 1: Calculated Quantum Chemical Descriptors for 2,4,6-Trifluoroaniline (FA) and its Complex with a Fullerene Nanocage Data adapted from a study on trihalogenated aniline derivatives. researchgate.net

Simulations of Reaction Pathways and Transition States

Computational simulations are instrumental in elucidating reaction mechanisms by identifying intermediates, transition states, and calculating activation energies. For fluoroanilines, these studies can predict the regioselectivity and feasibility of various chemical transformations.

One area of study involves nucleophilic aromatic substitution (SNAr) reactions. Research on the reaction of various o-fluoroanilines with titanium tetrakis(dimethylamide), Ti(NMe2)4, has shown that a fluorine atom ortho to the amino group is selectively replaced. vt.edu The proposed mechanism is a metal-mediated, SNAr-based pathway. vt.edu Computational modeling of such a pathway for this compound would involve calculating the energy profile of the reaction. This includes the initial coordination of the titanium reagent to the aniline, the formation of the Meisenheimer-like intermediate, and the final elimination of the fluoride (B91410) ion. These simulations can help determine the rate-limiting step and explain the observed regioselectivity.

Another example is the diazotization of substituted fluoroanilines. Studies on 2-nitro-3,4,6-trifluoroaniline have revealed that under certain conditions, a fluorine atom at the 4- or 6-position can be replaced. science.gov Simulating the reaction of this compound under similar conditions could predict its behavior and potential for selective functionalization.

Furthermore, computational chemistry is used to assess the reliability of proposed synthetic routes. For instance, in the design of complex molecules, simulations can calculate reaction energy barriers or employ Monte Carlo methods to predict whether a proposed reaction will proceed with the desired outcome and avoid unwanted rearrangements. google.com A patented process describes the reaction of 2,4,6-trifluoroaniline with 1,3,5-trihydroxyadamantane, where computational simulations could be used to verify the reaction's reliability. google.comgoogle.com

Computational Approaches for Spectroscopic Property Prediction (e.g., NMR, UV-Vis)

Theoretical calculations can predict spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental data. Methods like DFT and time-dependent DFT (TD-DFT) are used to simulate NMR, IR, and UV-Vis spectra.

NMR Spectroscopy: Computational models can predict the 1H and 13C chemical shifts and coupling constants (e.g., JHF) for this compound. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. Comparing these calculated spectra with experimental data helps confirm the molecular structure. vt.edu For complex fluoroaromatic compounds, extensive long-range couplings to 19F can make experimental spectra difficult to interpret, making computational prediction a particularly useful tool. vt.edu

UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be calculated using TD-DFT. Theoretical studies on 2,4,6-trifluoroaniline have investigated its UV-Vis properties. researchgate.net For example, calculations have shown that upon complexation with other molecules, the absorption wavenumbers can be significantly shifted (either blue-shifted or red-shifted), providing insight into intermolecular interactions. researchgate.net Similar calculations for this compound would predict its λmax and help understand its photophysical properties.

Thermochemistry: Beyond spectroscopy, computational methods like G3MP2B3 are used to estimate thermochemical data, such as gas-phase enthalpies of formation, acidities, and bond dissociation enthalpies. acs.org These calculated values are often in close agreement with experimental data obtained from techniques like calorimetry. acs.org

Table 2: Compound Names Mentioned in the Article

Advanced Spectroscopic Characterization Techniques for N Butyl 2,4,6 Trifluoroaniline

Vibrational Spectroscopy: FTIR and FT-Raman Investigations

Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of a molecule. science.govnih.gov The resulting spectra offer a molecular fingerprint, with specific peaks corresponding to the stretching, bending, and torsional motions of different functional groups within N-butyl-2,4,6-trifluoroaniline. science.govscience.gov A thorough interpretation of these spectra is often aided by computational methods, such as Density Functional Theory (DFT), which can calculate theoretical vibrational frequencies and potential energy distributions (PEDs) to support the assignment of observed bands. science.govnih.gov

The vibrational spectra of this compound are complex, featuring contributions from the trifluorinated benzene (B151609) ring, the secondary amine group, and the n-butyl chain. The assignment of these vibrational modes is critical for a complete understanding of the molecular structure.

Aromatic Ring Vibrations: The trifluorinated phenyl ring gives rise to a series of characteristic bands. C-F stretching vibrations are a prominent feature, and their positions are influenced by the substitution pattern. The C-C stretching vibrations within the aromatic ring also provide valuable structural information. uni-muenchen.de

Butyl Group Vibrations: The n-butyl substituent introduces a set of vibrations corresponding to C-H stretching (symmetric and asymmetric), CH2 bending (scissoring), wagging, twisting, and rocking modes, as well as C-C stretching modes within the alkyl chain.

A detailed assignment of the fundamental vibrations for the related molecule, 2,4,6-trifluoroaniline (B1293507), has been performed using experimental FTIR and FT-Raman spectra in conjunction with DFT calculations. nih.gov These assignments provide a strong foundation for interpreting the spectrum of the N-butyl derivative.

Table 1: Selected Vibrational Assignments for Related Fluoroanilines

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3300-3500 | Stretching of the amine bond. |

| Aromatic C-H Stretch | 3000-3100 | Stretching of C-H bonds on the phenyl ring. |

| Aliphatic C-H Stretch | 2850-3000 | Stretching of C-H bonds in the butyl group. |

| C=C Stretch | 1450-1600 | Aromatic ring stretching. |

| N-H Bend | 1550-1650 | Bending of the amine group. |

| C-N Stretch | 1250-1350 | Stretching of the carbon-nitrogen bond. |

This table provides general frequency ranges. Precise values for this compound require specific experimental data.

Comparing the vibrational spectra of this compound with simpler, related molecules like 2,4,6-trifluoroaniline and other fluoroaniline (B8554772) isomers is highly instructive. nih.govresearchgate.net Such comparisons reveal the influence of the N-butyl group and the specific fluorine substitution pattern on the molecule's vibrational modes.

Studies on halogenated anilines have shown that the size and position of halogen substituents significantly impact the electronic and structural properties of the amino group. science.govscience.gov For instance, the NH2 inversion barrier in 2,4,6-trichloroaniline (B165571) (TCA) and 2,4,6-tribromoaniline (B120722) (TBA) is predicted to be substantially lower than in aniline (B41778) and 2,4,6-trifluoroaniline, highlighting the role of ortho-halogen size. science.gov The introduction of the n-butyl group to the nitrogen atom in this compound would be expected to introduce new vibrational modes associated with the alkyl chain and potentially cause shifts in the vibrations of the aniline core due to electronic and steric effects.

A comparative analysis of 2,4,5- and 2,4,6-trifluoroaniline demonstrated how the different placement of fluorine atoms affects the geometry and normal modes of vibration. nih.gov This underscores the sensitivity of vibrational spectroscopy to subtle structural changes. The analysis of this compound would similarly benefit from comparison with its parent aniline to isolate the spectroscopic signatures of the N-alkylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F. spectrabase.com For this compound, a combination of these NMR techniques allows for the unambiguous assignment of all proton, carbon, and fluorine atoms in the molecule. vt.edu

The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. In this compound, the electron-withdrawing fluorine atoms and the nitrogen atom significantly influence the chemical shifts of the aromatic protons and carbons. vt.edu

¹H NMR: The spectrum would show distinct signals for the protons on the n-butyl chain and the aromatic ring. The aromatic protons would appear as a triplet due to coupling with the two adjacent fluorine atoms. The protons of the butyl group would exhibit characteristic multiplets (e.g., triplet for the terminal CH₃, triplet for the N-CH₂, and sextets for the internal CH₂ groups), with their chemical shifts indicating their proximity to the electron-withdrawing aniline moiety. rsc.org

¹³C NMR: The ¹³C spectrum provides information on each carbon atom. The carbons attached to fluorine atoms will show large C-F coupling constants. The chemical shifts of the aromatic carbons are diagnostic of the substitution pattern. For example, in the related 4-fluoroaniline (B128567), the ¹³C-¹⁹F coupling constants are observed. rsc.org

¹⁹F NMR: This technique is particularly informative for fluorinated compounds. vt.edu The ¹⁹F NMR spectrum of this compound would show signals for the fluorine atoms at the 2, 4, and 6 positions, with their chemical shifts and coupling patterns providing confirmation of their environment.

Spin-spin coupling constants (J-values) provide valuable information about the connectivity of atoms. In this molecule, one would observe H-H, C-H, H-F, and C-F couplings. For instance, a five-bond coupling (⁵JHF) of approximately 2 Hz is often seen between the methyl protons of an NMe₂ group and a vicinal fluorine atom, a feature that would be relevant for the N-CH₂ protons in the target molecule. vt.edu

Table 2: Representative NMR Data for Fluoroanilines

| Nucleus | Compound | Chemical Shift (ppm) | Coupling Constant (Hz) |

|---|---|---|---|

| ¹H (aromatic) | 2,4,6-Trifluoroaniline | ~6.62 | - |

| ¹H (NH₂) | 2,4,6-Trifluoroaniline | ~3.50 | - |

| ¹³C (C-F) | 4-Fluoroaniline | ~155.0 (d) | ¹JCF = ~230.0 |

| ¹³C (aromatic) | 4-Fluoroaniline | ~115.5 (d) | ²JCF = ~20.0 |

Data compiled from related compounds. rsc.orgchemicalbook.com Specific values for this compound require experimental measurement.

While 1D NMR provides fundamental data, 2D NMR techniques are often necessary for the complete and unambiguous assignment of complex structures like this compound. nih.gov These experiments correlate different nuclei through their spin-spin couplings.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, which is essential for tracing the connectivity of the protons within the n-butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). This allows for the direct assignment of a proton's signal to its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). HMBC is crucial for establishing the connectivity across quaternary carbons and between different functional groups, for example, correlating the N-CH₂ protons to the C1 carbon of the phenyl ring. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly coupled. This can be used to confirm the spatial arrangement of the butyl chain relative to the aromatic ring. nih.gov

The collective interpretation of these 2D spectra allows for a definitive mapping of the molecular structure. nih.gov

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the ab initio calculation of NMR chemical shifts. rsc.org This theoretical method, often employed within a Density Functional Theory (DFT) framework, can predict the chemical shifts of nuclei like ¹H, ¹³C, and ¹⁵N with a high degree of accuracy. science.govresearchgate.net

For this compound, applying the GIAO method would involve first optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical values can then be compared with the experimental chemical shifts. Good correlation between the calculated and experimental data provides strong validation for the structural assignment. science.gov The method's accuracy is dependent on the chosen functional and basis set, with combinations like KT3/pcS-3 showing excellent results for nitrogen-containing heterocycles. researchgate.net Such computational studies can be particularly useful in resolving ambiguities in spectral assignments and providing deeper insight into the electronic factors that govern the observed chemical shifts.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Experimental UV-Vis Absorption Profiles

No experimental UV-Vis absorption spectra for this compound were found in the reviewed literature.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

No studies employing TD-DFT calculations to analyze the electronic transitions and predict the UV-Vis spectrum of this compound were identified.

X-ray Crystallography for Solid-State Structural Determination

No published single-crystal X-ray diffraction data that would define the solid-state structure, including bond lengths, bond angles, and crystal packing, for this compound is available. While the crystal structure of the related compound 2,4,6-trifluoroaniline has been determined, showing a non-crystallographic mirror symmetry and the formation of sheets through hydrogen bonding, this cannot be extrapolated to the N-butyl derivative. nih.govnih.govresearchgate.net

Applications of N Butyl 2,4,6 Trifluoroaniline in Contemporary Organic Synthesis

N-butyl-2,4,6-trifluoroaniline as a Versatile Synthetic Building Block

This compound serves as a crucial starting material and intermediate in the synthesis of a wide array of more complex molecules. Its trifluorinated phenyl ring and the reactive secondary amine group make it a valuable building block in organic synthesis. The fluorine atoms significantly influence the electronic properties of the aromatic ring, enhancing its utility in various reactions.

Fluorinated anilines, in general, are important intermediates for producing active ingredients in pharmaceuticals and agrochemicals. The introduction of fluorine into organic molecules is a common strategy in drug development, with approximately 20% of all pharmaceuticals and 30% of all agrochemicals containing fluorine. tcichemicals.com This is because fluorine atoms can alter the molecule's steric and electronic properties, often leading to improved metabolic stability and binding affinity. tcichemicals.com

The synthesis of this compound itself can be achieved through various methods, including the palladium-catalyzed coupling of fluoroalkylamines with aryl halides. google.com This process allows for the formation of the C-N bond, creating the aniline (B41778) structure. Another general approach involves the nitration of fluorinated aromatics followed by the reduction of the nitro group to an aniline. google.com

The versatility of this compound as a building block is demonstrated by its use in the preparation of various heterocyclic and acyclic compounds. sigmaaldrich.comsigmaaldrich.com For instance, it can be a precursor for creating fluorinated quinazolines, pyrimidinyl derivatives, pyridinones, and phenazines, as well as N-substituted ureas and acetanilides. sigmaaldrich.comnih.govnih.govnih.govthieme.de

Synthesis of Novel Carbocyclic and Heterocyclic Systems

This compound is a key precursor in the construction of various carbocyclic and heterocyclic frameworks, which are core structures in many biologically active compounds.

Fluorinated Quinazolines and Tetrahydroquinazolines

Fluorinated quinazolines and their reduced counterparts, tetrahydroquinazolines, are significant heterocyclic systems in medicinal chemistry. This compound can be utilized in their synthesis. A general method for synthesizing quinazoline (B50416) derivatives involves the amination of a 4-chloroquinazoline (B184009) intermediate with an appropriate aniline. nih.govacs.org For example, 2,4,6-trifluoroaniline (B1293507) has been used to prepare (E)-N-(2,4,6-trifluorophenyl)-2-styrylquinazolin-4-amine. nih.govacs.org This reaction typically involves refluxing the chloroquinazoline with the aniline in a suitable solvent like THF or toluene, often in the presence of a base such as triethylamine (B128534) and a catalyst like DMAP. nih.govacs.org

The synthesis of tetrahydroquinazolines can involve the reductive amination of an appropriate aldehyde intermediate, followed by further reactions to construct the final heterocyclic system. nih.gov

Pyrimidinyl Derivatives via SNAr Reactions

Nucleophilic aromatic substitution (SNAr) reactions are a powerful tool for the synthesis of substituted aromatic compounds. The electron-withdrawing nature of the fluorine atoms in this compound makes the aromatic ring susceptible to such reactions. This reactivity can be harnessed to create pyrimidinyl derivatives.

In a typical SNAr reaction, a nucleophile, such as an amine, displaces a leaving group on an activated aromatic ring. researchgate.net While specific examples detailing the use of this compound in SNAr reactions to form pyrimidinyl derivatives are not prevalent in the provided results, the general principle applies. For instance, studies have shown the synthesis of trisubstituted pyrimidines where an aniline moiety is introduced at a specific position on the pyrimidine (B1678525) core. nih.gov This suggests that this compound could be a suitable nucleophile for reacting with activated halopyrimidines to generate novel fluorinated pyrimidinyl derivatives.

Pyridinones and Related Aromatic Heterocycles

This compound is a precursor for the synthesis of substituted pyridinones. Specifically, 2,4,6-trifluoroaniline has been used in the preparation of 4-substituted 2,6-difluoro-N-aryl pyridinones. sigmaaldrich.comsigmaaldrich.com The synthesis of 2,4,6-triaryl pyridines can be achieved through a one-pot, three-component reaction involving acetophenones, aryl aldehydes, and ammonium (B1175870) acetate. orgchemres.org While this specific example doesn't directly use this compound, it highlights a common strategy for constructing the pyridine (B92270) ring, which could potentially be adapted.

Phenazines through Electrocyclization Processes

Information specifically detailing the synthesis of phenazines from this compound via electrocyclization processes was not found in the search results.

Formation of N-substituted Urea (B33335) and Acetanilide (B955) Derivatives

The secondary amine functionality of this compound makes it a suitable starting material for the synthesis of N-substituted ureas and acetanilides.

Urea derivatives are significant in various fields, including medicinal chemistry and agrochemistry. organic-chemistry.org A common method for preparing N-substituted ureas involves the reaction of a primary or secondary amine with an isocyanate. researchgate.net For instance, 2,4,6-trifluoroaniline has been used to synthesize a series of N′-phenyl-N-(1-phenylcyclopentyl)-methyl ureas. sigmaaldrich.com Another approach involves the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia (B1221849) source, which proceeds through an in situ generated isocyanate intermediate via a Hofmann rearrangement. thieme.deorganic-chemistry.org

Acetanilide derivatives also have diverse applications. A general method for their synthesis involves the acylation of an amine. iscientific.org This is typically achieved by reacting the amine with an acylating agent like acetic anhydride, often in a solvent such as acetic acid. iscientific.org For example, the synthesis of tertiary amide derivatives of acetanilide has been accomplished by first preparing a secondary amine from aniline and then acylating it with acetic anhydride. iscientific.org A similar strategy could be employed with this compound to produce the corresponding N-butyl-N-(2,4,6-trifluorophenyl)acetamide.

Preparation of Fluorinated Imines (Schiff Bases)

The synthesis of fluorinated imines, commonly known as Schiff bases, represents a significant area of organic chemistry, providing versatile intermediates for the creation of more complex molecules, including drugs and fine chemicals. mdpi.com These compounds are characterized by a carbon-nitrogen double bond (C=N) and are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. alfa-chemistry.com

In the context of this compound, the formation of a Schiff base would involve the reaction of its primary amine group with a suitable carbonyl compound. The reaction generally benefits from acid catalysis, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for the subsequent nucleophilic attack by the amine. alfa-chemistry.com This is followed by a dehydration step to yield the final imine. While specific literature detailing the synthesis of Schiff bases directly from this compound is not prevalent, the general methodology is well-established for a wide range of fluorinated anilines. mdpi.com For instance, various fluorinated benzaldehydes have been successfully reacted with aniline derivatives to produce fluorinated imines in high yields, sometimes employing mechanochemical methods that reduce reaction times significantly. mdpi.com The reaction can be generalized as shown in the scheme below.

General Scheme for Schiff Base Formation:

This compound + Aldehyde/Ketone ⇌ Fluorinated Imine + Water

The reactivity of the imine's C=N bond allows it to undergo numerous transformations, such as reduction, condensation, and cycloaddition, making these compounds valuable precursors in synthetic pathways. mdpi.com

Catalytic Applications in Organic Transformations

The unique electronic properties conferred by the fluorine atoms on the aromatic ring of this compound make it a candidate for various catalytic applications, either as an organocatalyst itself or as a foundational building block for more complex ligands.

This compound as an Organocatalyst in Halogenation

Recent research has identified anilines as effective organocatalysts for improving the reactivity and selectivity of halogenation reactions using N-halosuccinimides (NXS). acs.orgacs.org Specifically, 2,4,6-trifluoroaniline has been shown to successfully catalyze chlorination, bromination, and iodination of electron-rich aromatic and heteroaromatic compounds. acs.orgacs.org The aniline catalyst activates the N-halosuccinimide, enhancing its electrophilicity and allowing for controlled halogenation of substrates. acs.org

The reaction conditions, including catalyst loading and temperature, are adjusted depending on the specific halogenating agent being used (N-chlorosuccinimide, N-bromosuccinimide, or N-iodosuccinimide). acs.org This catalytic system provides a significant improvement over uncatalyzed reactions, offering a valuable tool for the selective introduction of halogen atoms into organic molecules. acs.org

Table 1: Aniline-Catalyzed Halogenation Conditions

| Halogenation Type | Catalyst | Catalyst Loading (mol %) | Temperature |

|---|---|---|---|

| Chlorination | 2,4,6-Trifluoroaniline | 1–10 | Room Temperature or -40 °C |

| Bromination | 2,4,6-Trifluoroaniline | 1–10 | Room Temperature or -40 °C |

| Iodination | 2,4,6-Trifluoroaniline | 1–10 | Room Temperature or -40 °C |

Source: Data compiled from research on aniline-catalyzed halogenations. acs.orgacs.org

Ligand Development for Transition-Metal Catalysis

This compound serves as a valuable precursor for the synthesis of ligands used in transition-metal catalysis. The amine functionality can be readily converted into an imine through condensation with aldehydes or ketones, creating ligands capable of coordinating with metal centers. For example, 2,6-diacetylpyridine (B75352) can be reacted with two equivalents of an aniline, such as 2,4,6-trifluoroaniline, to form a tridentate (three-coordination site) bis(imino)pyridine ligand. google.com

These types of ligands can then form stable complexes with transition metals like iron(II). A notable example is the synthesis of a (2,6-diacetylpyridine bis(2,4,6-trifluoroaniline)) ferrous chloride complex. google.com Such complexes have demonstrated catalytic activity in polymerization reactions, specifically in the oligomerization of ethylene. google.com The electronic properties and steric bulk of the N-aryl group, which is derived from the aniline, are crucial in determining the performance and selectivity of the final catalyst. google.com

Furthermore, substituted anilines are key components in the synthesis of sophisticated phosphine (B1218219) ligands, such as the Buchwald-Hartwig biphenyl (B1667301) ligands (e.g., X-Phos, S-Phos), which are widely used in palladium-catalyzed cross-coupling reactions. nih.gov The specific aniline derivative used influences the ligand's electronic and steric properties, which in turn affects the efficiency and scope of the catalytic transformation. nih.gov

Generation of Reactive Intermediates from this compound (e.g., diazonium salts for Gattermann reactions)

Primary aromatic amines, including N-substituted anilines like this compound, are important precursors for generating highly reactive diazonium salt intermediates. This transformation, known as diazotization, is typically achieved by treating the aniline with a nitrosating agent, such as sodium nitrite (B80452) (NaNO₂), in the presence of a strong acid like sulfuric or hydrochloric acid at low temperatures. uni-muenchen.degoogle.com The process converts the primary amino group into a diazonium group (-N₂⁺), which is an excellent leaving group (as dinitrogen gas). uni-muenchen.de

The resulting N-butyl-2,4,6-trifluorobenzenediazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions. One classic application is the Gattermann reaction, where the diazonium group is replaced by a halogen. researchgate.net For instance, reacting a diazonium salt with copper powder as a catalyst in the presence of the corresponding hydrogen halide (e.g., HBr) results in the formation of an aryl halide. researchgate.net This method has been successfully applied in continuous-flow microreactors for the synthesis of compounds like 2,4,5-trifluorobromobenzene from 2,4,5-trifluoroaniline (B1295084). researchgate.net The highly energetic and often unstable nature of diazonium salts makes their in-situ generation and immediate use in flow chemistry a particularly safe and efficient strategy. researchgate.netresearchgate.net

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,4,6-trifluoroaniline |

| 2,4,5-trifluoroaniline |

| 2,4,5-trifluorobromobenzene |

| N-chlorosuccinimide |

| N-bromosuccinimide |

| N-iodosuccinimide |

| 2,6-diacetylpyridine |

| (2,6-diacetylpyridine bis(2,4,6-trifluoroaniline)) ferrous chloride |

| X-Phos |

| S-Phos |

N Butyl 2,4,6 Trifluoroaniline in Materials Science and Supramolecular Assemblies

Precursors for Fluorinated Advanced Materials

The potential of N-butyl-2,4,6-trifluoroaniline as a building block for innovative materials is an area that warrants future investigation. However, current research databases provide limited to no specific information on its use in the following sub-domains:

Polyfluoroanilines and Fluorinated Azo Dyes

Development of Organic Semiconductors (e.g., n-type phenazines)

The introduction of fluorine atoms into organic molecules can significantly influence their electronic properties, making them promising candidates for organic semiconductors. However, a review of the current literature does not indicate that this compound has been specifically investigated or utilized in the development of organic semiconductors, including n-type phenazines.

Applications in Perovskite-Based Materials

Organic cations are a critical component in hybrid perovskite structures, influencing their stability and optoelectronic properties. While various organic amines have been explored for this purpose, there is no available research to suggest that this compound has been employed as a cation or surface passivating agent in perovskite-based materials.

Functionalization of Carbon Nanotubes

The functionalization of carbon nanotubes (CNTs) with organic molecules, such as aniline (B41778) derivatives, is a well-established method to modify their properties and improve their processability. This is often achieved through the generation of diazonium salts from the corresponding anilines. Although the general principle of CNT functionalization with aniline derivatives is known, specific studies detailing the use of this compound for this purpose are absent from the scientific literature.

Supramolecular Chemistry Involving Trifluoroaniline Moieties

The unique electronic and steric properties of trifluoroaniline moieties suggest their potential for use in designing complex supramolecular assemblies. However, the specific contributions of the N-butyl derivative in this area are yet to be explored.

Host-Guest Interactions and Molecular Recognition

Host-guest chemistry relies on specific non-covalent interactions between a host molecule and a guest molecule. While aniline and its derivatives can participate in such interactions, there is a lack of research focusing specifically on this compound as either a host or a guest molecule in studies of molecular recognition and the formation of host-guest complexes. The influence of the combined trifluoro-substitution and the N-butyl group on binding affinities and selectivities remains an open area for scientific inquiry.

Self-Assembly Processes and Supramolecular Architectures

There is currently no available research data on the self-assembly processes or the formation of supramolecular architectures involving this compound. The potential for this molecule to engage in specific non-covalent interactions, such as hydrogen bonding, halogen bonding, or π-π stacking, which are fundamental to self-assembly, has not been investigated. Consequently, no defined supramolecular structures derived from this compound have been reported.

Future Research Directions and Emerging Paradigms in N Butyl 2,4,6 Trifluoroaniline Chemistry

Development of Highly Sustainable Synthetic Routes

The future synthesis of N-butyl-2,4,6-trifluoroaniline will increasingly prioritize green chemistry principles to minimize environmental impact and enhance efficiency. imist.ma Traditional methods for N-alkylation of anilines often rely on harsh reagents and organic solvents. Emerging research focuses on creating more benign and sustainable alternatives.

Key areas of development include:

Catalytic Hydrogen Autotransfer (Borrowing Hydrogen): This elegant strategy utilizes alcohols as alkylating agents, with water being the only byproduct. rsc.org Future work will likely focus on developing robust and recyclable catalysts, possibly based on earth-abundant metals, for the N-alkylation of 2,4,6-trifluoroaniline (B1293507) with butanol. rsc.orgcore.ac.uk

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields, often without the need for conventional organic solvents. tandfonline.com Developing a microwave-assisted protocol for the reaction between 2,4,6-trifluoroaniline and a butylating agent could offer a rapid and energy-efficient synthetic route. tandfonline.com